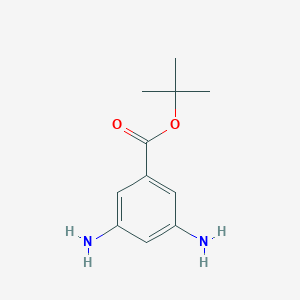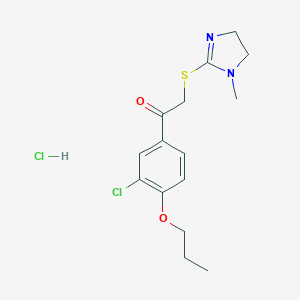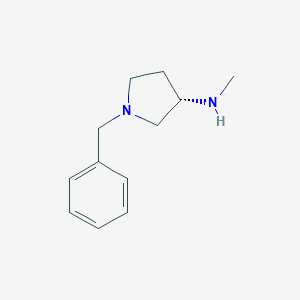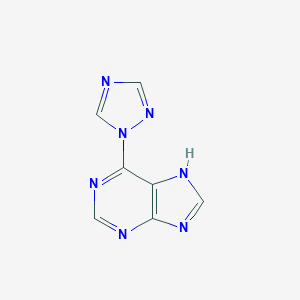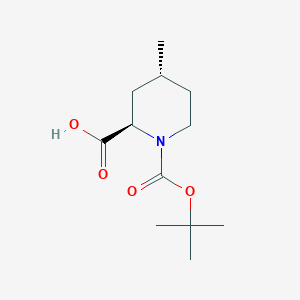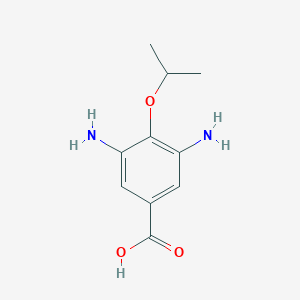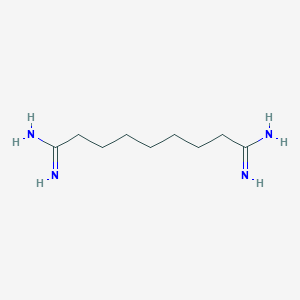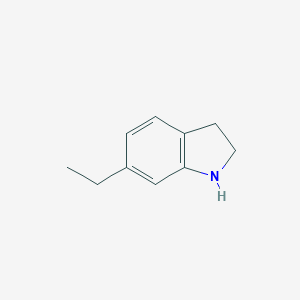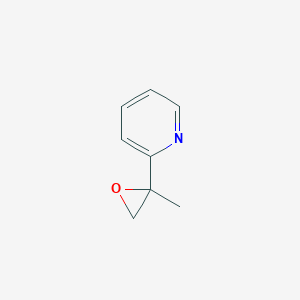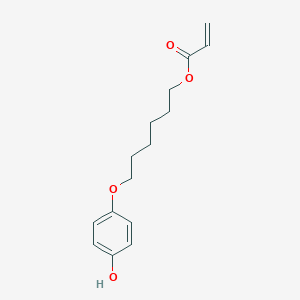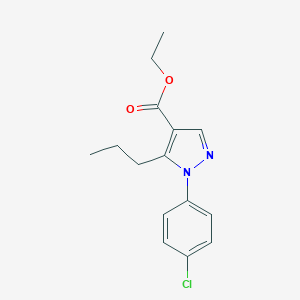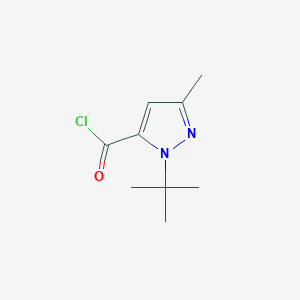
5-Isopentylisoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopentylisoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopentylisoxazol-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of β-keto esters with hydroxylamine . This method typically requires maintaining a pH of around 10 throughout the reaction and quenching the reaction mixture with a strong mineral acid to suppress the formation of 5-isoxazolones .
Another method involves the use of acyl Meldrum’s acids, which, upon aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine, lead to the formation of N,O-diBoc-protected β-keto hydroxamic acids. These acids can then be cyclized to 5-substituted 3-isoxazolols without forming any byproducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Isopentylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Isopentylisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Isopentylisoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at various receptor sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-isoxazolol: Known for its use as a soil fungicide and growth promoter.
Muscimol: A naturally occurring compound that acts as a GABA receptor agonist.
Ibotenic Acid: Another naturally occurring compound with neuroactive properties.
Uniqueness
5-Isopentylisoxazol-3(2H)-one is unique due to its specific isopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution can make it more or less effective in various applications compared to other isoxazole derivatives .
Properties
CAS No. |
192439-68-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-7-5-8(10)9-11-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
HXVJQVLSGXGIGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=O)NO1 |
Canonical SMILES |
CC(C)CCC1=CC(=O)NO1 |
Synonyms |
3(2H)-Isoxazolone,5-(3-methylbutyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


